molecular formula C6H4FN3 B6203286 6-amino-5-fluoropyridine-3-carbonitrile CAS No. 1361058-62-9

6-amino-5-fluoropyridine-3-carbonitrile

Cat. No.: B6203286
CAS No.: 1361058-62-9
M. Wt: 137.1
InChI Key:
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Description

6-amino-5-fluoropyridine-3-carbonitrile is a versatile chemical compound with the molecular formula C6H4FN3. This compound is known for its unique properties, making it valuable in various scientific research applications. It is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-fluoropyridine-3-carbonitrile with ammonia under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 6-amino-5-fluoropyridine-3-carbonitrile often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-fluoropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in further chemical synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-amino-5-fluoropyridine-3-carbonitrile is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-fluoropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-amino-5-fluoropyridine-3-carbonitrile include:

  • 5-amino-2-fluoropyridine
  • 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino, fluorine, and cyano groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

1361058-62-9

Molecular Formula

C6H4FN3

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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